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molecular formula C9H14O2 B147372 5-Norbornene-2,2-dimethanol CAS No. 6707-12-6

5-Norbornene-2,2-dimethanol

Cat. No. B147372
M. Wt: 154.21 g/mol
InChI Key: DSHXMENPUICESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515912

Procedure details

The synthesis of this chemical compound is depicted in Table I. The synthesis consists of the reaction of cyclopentene with acrolein to produce 5-norbornene-2-al. Reaction of 5-norbornene-2-al with formaldehyde results in the formation of 5-norbornene-2,2-dimethanol. Mild oxidation of the latter compound with dibutylstannic oxide yields the 3,9-bis(5'-norbornene-2'yl)-1,5,7,11-tetraoxaspiro[5.5]undecane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[CH:8]=[O:9].[CH2:10]=[O:11]>>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][C:2]2([CH2:10][OH:11])[CH2:8][OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC(C=C1)C2)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C=C1)C2)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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